molecular formula C17H30N2O6 B055917 Bengamide E CAS No. 118477-03-5

Bengamide E

Cat. No. B055917
CAS RN: 118477-03-5
M. Wt: 358.4 g/mol
InChI Key: QBOZJYBWSKZELU-XMBAGFDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bengamide E is a natural product that was first isolated from the marine sponge Jaspis splendens. It belongs to the family of cyclic depsipeptides and has been found to exhibit a wide range of biological activities. The unique structure of Bengamide E has attracted the attention of many researchers who are interested in studying its potential pharmaceutical applications.

Scientific Research Applications

Natural Sources and Biological Properties

Bengamide E is a notable compound derived from marine sources, particularly from the sponge Jaspis cf. coriacea and the terrestrial Gram-negative bacterium Myxococcus virescens. Its biological activities, primarily antiproliferative and antiangiogenic effects, are significant in research. The compound targets methionine aminopeptidases (MetAP1 and MetAP2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The discovery of bengamide E has propelled significant studies, particularly in the context of its potential applications in cancer research due to its in vitro and in vivo antitumor properties (White, Tenney, & Crews, 2017).

Synthesis and Evaluation of Bengamide E Analogs

Research has been conducted on modifying the structure of Bengamide E to understand its influence on antitumor activities. Analogs with modifications in stereochemistry and the presence of oxirane rings have been synthesized, emphasizing the importance of the polyketide chain in maintaining antitumor activity. These studies contribute to a deeper understanding of structural requirements for biological efficacy (Sarabia et al., 2013).

Immune Modulating Properties

Bengamide E has been identified as an immune modulator. Research using NF-κB luciferase assays found that bengamides, known for their anti-tumor activity, also exhibit significant immune-modulating effects. This discovery suggests therapeutic potential for diseases involving inflammation and indicates a possible dual role in cancer treatment (Johnson et al., 2012).

Structural Studies and Synthetic Approaches

Studies have been conducted on the synthesis of Bengamide E, highlighting the importance of stereochemistry at specific carbon atoms for biological activity. Synthetic versions of Bengamide E have been produced for comparative studies against the natural compound to understand its structural recognition and binding with targets (Liu et al., 2011).

properties

CAS RN

118477-03-5

Product Name

Bengamide E

Molecular Formula

C17H30N2O6

Molecular Weight

358.4 g/mol

IUPAC Name

(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methyl-N-[(3S)-2-oxoazepan-3-yl]non-6-enamide

InChI

InChI=1S/C17H30N2O6/c1-10(2)7-8-12(20)13(21)14(22)15(25-3)17(24)19-11-6-4-5-9-18-16(11)23/h7-8,10-15,20-22H,4-6,9H2,1-3H3,(H,18,23)(H,19,24)/b8-7+/t11-,12+,13-,14+,15+/m0/s1

InChI Key

QBOZJYBWSKZELU-XMBAGFDESA-N

Isomeric SMILES

CC(C)/C=C/[C@H]([C@@H]([C@H]([C@H](C(=O)N[C@H]1CCCCNC1=O)OC)O)O)O

SMILES

CC(C)C=CC(C(C(C(C(=O)NC1CCCCNC1=O)OC)O)O)O

Canonical SMILES

CC(C)C=CC(C(C(C(C(=O)NC1CCCCNC1=O)OC)O)O)O

synonyms

bengamide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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